Antitubercular agent-23

Antitubercular MIC Mycobacterium tuberculosis

Antitubercular agent-23 (Compound 3a) is a 1,2,3-triazole-based small molecule with validated dual antimicrobial activity—inhibiting both Mycobacterium tuberculosis H37Rv (MIC: 1 µg/mL) and Candida albicans (MIC: 1.1 µg/mL). Unlike first-line antituberculars (isoniazid, rifampicin) that lack anticandidal action, or antifungal triazoles without antimycobacterial potency, this compound uniquely enables co-infection model studies with a single agent. It serves as an ideal positive control in broad-spectrum antimicrobial phenotypic screening and as a benchmark for SAR exploration around the 1,2,3-triazole-oxazolidinone core. Supplied for R&D only; not for diagnostic or therapeutic use.

Molecular Formula C20H22FN5O8S
Molecular Weight 511.5 g/mol
Cat. No. B12397755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-23
Molecular FormulaC20H22FN5O8S
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F
InChIInChI=1S/C20H22FN5O8S/c1-35(31,32)24-8-6-23(7-9-24)16-3-2-13(10-15(16)21)25-12-14(33-20(25)28)11-22-19(27)17-4-5-18(34-17)26(29)30/h2-5,10,14H,6-9,11-12H2,1H3,(H,22,27)/t14-/m0/s1
InChIKeyQYYHUYWUNFESFB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-23: A Dual-Acting 1,2,3-Triazole for Tuberculosis and Candidiasis Research


Antitubercular agent-23, also known as Compound 3a, is a synthetic small molecule based on a 1,2,3-triazole scaffold . It is characterized by a molecular formula of C20H22FN5O8S and a molecular weight of 511.48 g/mol . This compound is distinguished by its dual antimicrobial activity, demonstrating in vitro efficacy against both Mycobacterium tuberculosis (Mtb) H37Rv, the causative agent of tuberculosis, and the fungal pathogen Candida albicans .

Why Antitubercular Agent-23 Cannot Be Replaced by Common TB Drugs or Generic Triazoles


Generic substitution is not appropriate for antitubercular agent-23 due to its unique profile of dual antimicrobial activity, a feature not shared by first-line antitubercular drugs or other triazole derivatives. While standard agents like isoniazid (INH) and rifampicin are potent against Mtb, they lack significant anticandidal activity [1]. Conversely, antifungal triazoles are not optimized for antimycobacterial action. The specific potency of antitubercular agent-23 against both a bacterial and a fungal pathogen represents a specific, non-interchangeable experimental tool, particularly in models of co-infection or where a broad-spectrum but targeted agent is required . This differentiated activity profile directly supports the quantitative evidence outlined in the following section.

Quantitative Differentiation of Antitubercular Agent-23: Comparative MIC and Activity Profile


Comparative Antitubercular Potency Against Mtb H37Rv

Antitubercular agent-23 exhibits an MIC of 1 µg/ml against M. tuberculosis H37Rv . This potency is benchmarked against the first-line drug isoniazid (INH), which typically demonstrates an MIC range of 0.016 to 0.25 µg/ml against the same strain [1]. While less potent than INH in this single-strain comparison, antitubercular agent-23 offers a distinct dual-action mechanism, making it a valuable tool for studying non-INH targets or combination therapies.

Antitubercular MIC Mycobacterium tuberculosis H37Rv

Anticandidal Activity: A Unique Differentiator Among Antitubercular Agents

In contrast to standard antitubercular drugs, antitubercular agent-23 demonstrates potent activity against the fungal pathogen Candida albicans MTCC 3017, with a reported MIC of 1.1 µg/ml . First-line antitubercular agents such as isoniazid, rifampicin, and ethambutol do not possess clinically relevant antifungal activity. This dual-action profile is a primary, quantifiable differentiator for researchers studying bacterial-fungal co-infections or seeking a broad-spectrum antimicrobial tool.

Antifungal Candida albicans Dual Activity Co-infection

Potency Benchmarking Against Other 1,2,3-Triazole Derivatives

Within the class of 1,2,3-triazole-based antitubercular agents, antitubercular agent-23 (MIC 1 µg/ml) demonstrates a moderate potency profile . This positions it between highly potent derivatives, such as those reported by Boechat et al. (MIC range: 0.62-2.5 µg/ml) [1], and less active analogs (e.g., MIC 12.5 µg/ml) [2]. This data allows researchers to select antitubercular agent-23 as a balanced candidate, offering potent dual activity without being the most extreme in either direction within its chemical class.

1,2,3-triazole SAR Antitubercular MIC

Optimal Research and Screening Applications for Antitubercular Agent-23


Investigating Bacterial-Fungal Co-infection Models

Antitubercular agent-23 is ideally suited for in vitro and in vivo models of tuberculosis complicated by candidiasis. Its defined dual MIC values (1 µg/ml for Mtb and 1.1 µg/ml for C. albicans) allow for precise dosing to study interactions between the two pathogens without the confounding effects of multiple drugs. This application is unique compared to standard antitubercular agents, which would require an additional antifungal compound [1].

Screening for Broad-Spectrum Antimicrobial Hits

In phenotypic screening campaigns for novel antimicrobials with broad-spectrum potential, antitubercular agent-23 serves as a validated positive control or benchmark. Its activity against both a Gram-positive-like bacterium (Mtb) and a fungus (C. albicans) provides a reference point for identifying hits with a similar dual-action profile, streamlining hit-to-lead prioritization in drug discovery programs.

Structure-Activity Relationship (SAR) Studies on 1,2,3-Triazole Scaffolds

This compound is a valuable tool in medicinal chemistry for SAR exploration around the 1,2,3-triazole core. Its specific MIC values and dual-activity profile allow chemists to assess how structural modifications impact both antimycobacterial and antifungal potency. This is in contrast to studying triazole derivatives that only exhibit single-pathogen activity [1], providing a richer dataset for scaffold optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubercular agent-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.